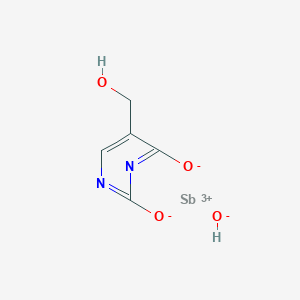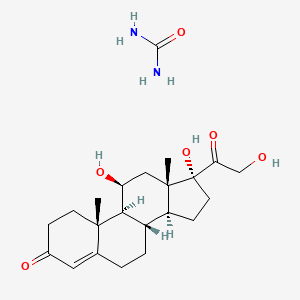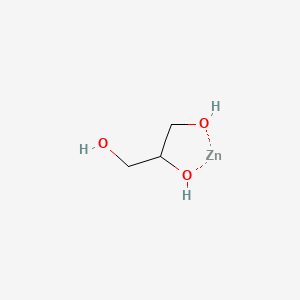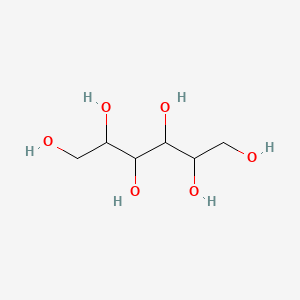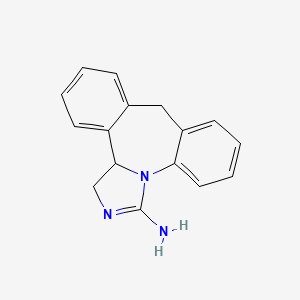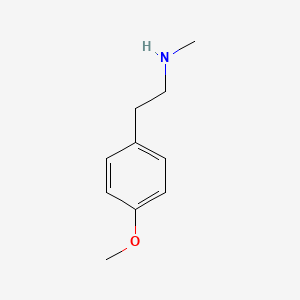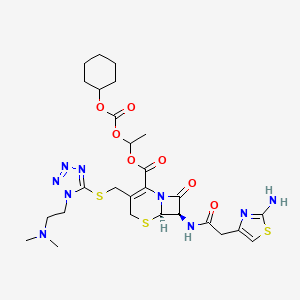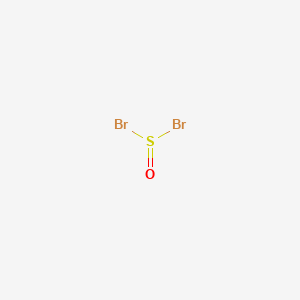
チオニルブロミド
説明
Thionyl bromide is a chemical compound with the formula SOBr₂. It is a colorless liquid that is less stable and less widely used than its chloride analogue, thionyl chloride. Thionyl bromide is known for its ability to convert alcohols to alkyl bromides and can be used for brominations of certain α,β-unsaturated carbonyl compounds .
科学的研究の応用
Thionyl bromide has various applications in scientific research:
Organic Synthesis: It is used as a brominating agent for the bromination of alcohols, carboxylic acids, alkenes, and ketones.
Industrial Applications: Thionyl bromide is occasionally used as a solvent in certain chemical processes.
Chemical Research: It is used in the synthesis of complex organic molecules and in the study of reaction mechanisms involving bromine atoms.
作用機序
Target of Action
Thionyl bromide primarily targets alcohols and certain α,β-unsaturated carbonyl compounds . It acts as a brominating agent, converting these compounds into their corresponding bromides .
Mode of Action
Thionyl bromide interacts with its targets through a substitution reaction. In the case of alcohols, thionyl bromide replaces the hydroxyl group (OH) with a bromine atom, resulting in the formation of alkyl bromides . For α,β-unsaturated carbonyl compounds, thionyl bromide adds bromine atoms across the double bond .
Biochemical Pathways
The action of thionyl bromide on alcohols and α,β-unsaturated carbonyl compounds alters their chemical structure and properties. This can affect various biochemical pathways depending on the specific compounds involved. For instance, the conversion of alcohols to alkyl bromides can influence reactions in which these compounds participate, potentially affecting downstream metabolic or signaling pathways .
Result of Action
The primary result of thionyl bromide’s action is the conversion of alcohols to alkyl bromides and the bromination of certain α,β-unsaturated carbonyl compounds . These reactions result in compounds with different chemical properties, which can have various molecular and cellular effects depending on the specific compounds and biological contexts involved.
Action Environment
The action of thionyl bromide is influenced by environmental factors. For instance, it readily hydrolyzes in air, releasing dangerous fumes of sulfur dioxide and hydrogen bromide . Therefore, the efficacy and stability of thionyl bromide are likely to be affected by factors such as the presence of water and oxygen, as well as the temperature and pressure of the environment .
生化学分析
Biochemical Properties
Thionyl bromide plays a significant role in biochemical reactions, primarily as a brominating agent. It interacts with various biomolecules, including enzymes and proteins, to facilitate the conversion of alcohols to alkyl bromides . The nature of these interactions involves the formation of unstable intermediates that decompose to yield the desired brominated products . Thionyl bromide’s ability to convert alcohols to alkyl bromides is particularly useful in the synthesis of complex organic molecules .
Cellular Effects
Thionyl bromide has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s reactivity with cellular components can lead to the formation of reactive intermediates that disrupt normal cellular functions . These effects can result in changes in cell viability, proliferation, and apoptosis .
Molecular Mechanism
At the molecular level, thionyl bromide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to convert alcohols to alkyl bromides involves the formation of alkyl bromides and sulfur dioxide as by-products . This reaction mechanism is facilitated by the compound’s electrophilic properties, which allow it to react with nucleophilic sites on biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thionyl bromide change over time due to its stability and degradation properties . Thionyl bromide is known to hydrolyze readily in air, releasing sulfur dioxide and hydrogen bromide . This degradation can impact the compound’s long-term effects on cellular function, as the reactive intermediates formed during hydrolysis can cause cellular damage . In vitro and in vivo studies have shown that prolonged exposure to thionyl bromide can lead to significant changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of thionyl bromide vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function . At higher doses, thionyl bromide can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects observed in these studies indicate that there is a critical concentration above which the compound’s toxicity becomes pronounced .
Metabolic Pathways
Thionyl bromide is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its conversion to brominated products . The compound’s reactivity with nucleophilic sites on biomolecules allows it to participate in metabolic reactions that alter metabolite levels and metabolic flux . These interactions can have significant effects on cellular metabolism and function .
Transport and Distribution
Within cells and tissues, thionyl bromide is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its reactivity with cellular components, which can affect its distribution within different cellular compartments . These interactions play a crucial role in determining the compound’s overall impact on cellular function .
Subcellular Localization
Thionyl bromide’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function are influenced by its localization within the cell, as it can interact with specific biomolecules in different subcellular compartments . These interactions can have significant effects on the compound’s overall biochemical properties and cellular effects .
準備方法
Thionyl bromide is typically prepared by the action of hydrogen bromide on thionyl chloride. This reaction is characteristic of a stronger acid being converted to a weaker acid:
SOCl2+2HBr→SOBr2+2HCl
This method is commonly used in laboratories due to its simplicity and efficiency .
化学反応の分析
Thionyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: Thionyl bromide can convert alcohols to alkyl bromides. This reaction is often used in organic synthesis to introduce bromine atoms into molecules.
Bromination Reactions: It is used for the bromination of certain α,β-unsaturated carbonyl compounds.
Thionyl bromide hydrolyzes readily in air to release sulfur dioxide and hydrogen bromide:Hydrolysis: SOBr2+H2O→SO2+2HBr
Common reagents used in these reactions include hydrogen bromide and thionyl chloride .
類似化合物との比較
Thionyl bromide is similar to other halogenated thionyl compounds, such as thionyl chloride (SOCl₂) and oxalyl bromide. it is less stable and less widely used than thionyl chloride. Thionyl chloride is more commonly used in organic synthesis due to its greater stability and reactivity. Other similar compounds include phosphorus tribromide (PBr₃) and sulfuryl chloride (SO₂Cl₂), which are also used as halogenating agents in organic synthesis .
特性
InChI |
InChI=1S/Br2OS/c1-4(2)3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRXJVQOXRXOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=S(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SOBr2, Br2OS | |
| Record name | Thionyl bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Thionyl_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060143 | |
| Record name | Thionyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange-yellow liquid; [Merck Index] Red-brown fuming liquid with an acrid irritating odor; [Alfa Aesar MSDS] | |
| Record name | Thionyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17457 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
507-16-4 | |
| Record name | Thionyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=507-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thionyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thionyl bromide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thionyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thionyl dibromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIONYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6CU78B13T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Oxo-1,6-dihydrodibenzo[cd,g]indazole-3-sulfonic acid](/img/structure/B1215146.png)
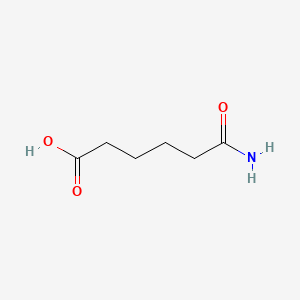
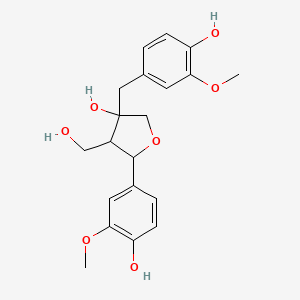

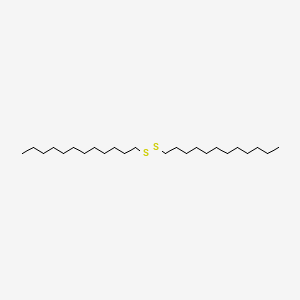
![3,13,19,26-Tetrahydroxy-15-methoxy-7-methyl-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,9,15,18(23),19,21,25-nonaene-5,17,24-trione](/img/structure/B1215153.png)
